N-(2-Nitrophenyl)benzenesulfonamide

Übersicht

Beschreibung

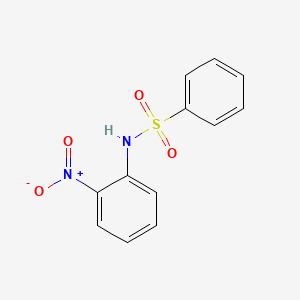

N-(2-Nitrophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-(2-Nitrophenyl)benzenesulfonamide primarily targets the Mitogen-Activated Protein Kinase (MK-2) . MK-2 plays a crucial role in cellular responses to stress and inflammation, making it a significant target for this compound.

Mode of Action

The compound interacts with its target, MK-2, through a process known as molecular docking . This interaction results in the inhibition of the enzyme, thereby affecting the cellular processes controlled by MK-2 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its inhibitory effects on MK-2. This inhibition can potentially affect cellular stress responses and inflammation, although the specific effects would depend on the context of the cell’s environment and the presence of other signaling molecules .

Biologische Aktivität

N-(2-Nitrophenyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly as an inhibitor of carbonic anhydrase isoenzymes. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data tables.

- Molecular Formula : C₁₂H₁₀N₂O₄S

- Molecular Weight : 262.28 g/mol

- Structure : The compound features a sulfonamide group attached to a benzenesulfonyl moiety and a nitrophenyl group, influencing its reactivity and solubility in various chemical environments.

Inhibition of Carbonic Anhydrase

This compound exhibits potent inhibitory activity against carbonic anhydrase isoenzymes, which are crucial for physiological processes such as respiration and acid-base balance. The inhibition mechanism involves binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in:

- Glaucoma : By modulating intraocular pressure through carbonic anhydrase inhibition.

- Epilepsy : Due to its effects on neuronal excitability and neurotransmitter release.

Comparative Biological Activity

The biological activity of this compound can be compared with other similar compounds. The following table summarizes key differences:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide | Contains a methyl group on the benzene ring | Enhanced solubility and reactivity |

| N-(4-Nitrophenyl)benzenesulfonamide | Nitro group positioned differently | Different reactivity profile |

| 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | Methyl and nitro groups in para positions | Altered biological activity |

| N-(2-Aminophenyl)benzenesulfonamide | Amino group instead of nitro | Potentially different therapeutic applications |

The primary mechanism of action for this compound involves its interaction with carbonic anhydrase enzymes. By binding to these enzymes, it inhibits their function, leading to alterations in physiological processes such as:

- Acid-base balance : Disruption in bicarbonate production can affect pH regulation.

- Respiratory function : Impacts the transport and excretion of carbon dioxide.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of various benzenesulfonamides, including derivatives of this compound. Results indicated significant inhibition of carrageenan-induced rat-paw edema, demonstrating potential for treating inflammatory conditions .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of sulfonamides. The compound exhibited notable activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness against pathogens such as E. coli and S. aureus .

Study 3: Cardiovascular Effects

Research on the cardiovascular effects of benzenesulfonamides revealed that certain derivatives could significantly decrease perfusion pressure in isolated rat heart models. This suggests potential applications in managing cardiovascular disorders .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C₁₂H₉N₃O₆S

- Molecular Weight: 323.28 g/mol

- IUPAC Name: 2-nitro-N-(2-nitrophenyl)benzenesulfonamide

- CAS Number: 331256-09-8

The compound features two nitro groups and a sulfonamide moiety, which contribute to its reactivity and biological activity.

Chemistry

N-(2-Nitrophenyl)benzenesulfonamide is utilized as a reagent in various chemical reactions:

- Synthesis of Derivatives: It serves as a precursor for synthesizing derivatives of alcohols and amines, as well as for developing renin inhibitors.

- Oxidation and Reduction Reactions: The nitro groups can undergo oxidation or reduction, allowing for the generation of different functional groups.

Biological Applications

The compound has garnered attention in biological research due to its inhibitory effects on specific enzymes:

- Carbonic Anhydrase Inhibition: It acts as a carbonic anhydrase inhibitor, which is significant in studies related to enzyme regulation and potential therapeutic applications .

- Antimicrobial Activity: Derivatives of this compound have shown promising results against various bacterial strains such as E. coli and B. licheniformis, indicating its potential use in developing new antimicrobial agents .

Therapeutic Potential

Research has indicated that derivatives of this compound possess therapeutic properties, particularly in treating diseases associated with enzyme dysregulation:

- Antitumor Activity: Compounds similar to this compound have demonstrated anti-tumor effects against various human tumor xenografts in animal models .

- Drug Development: The structural characteristics of this compound make it a candidate for developing drugs targeting specific receptors involved in disease processes .

Industrial Applications

In industrial settings, this compound is employed in the synthesis of various chemicals:

- Chemical Intermediates: It is used in producing intermediates for pharmaceuticals and agrochemicals, highlighting its versatility as a building block in synthetic chemistry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

Case Study 2: Enzyme Inhibition Mechanism

Research on the mechanism of action revealed that this compound binds to the active site of carbonic anhydrase, effectively inhibiting its function. This interaction was characterized using computational docking studies, providing insights into its potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-(2-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEQJQLZLZRQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301256 | |

| Record name | N-(2-Nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-51-3 | |

| Record name | MLS002920542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.